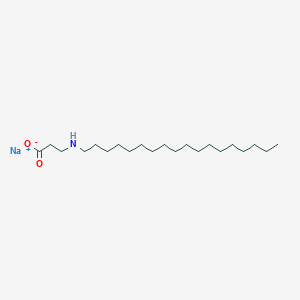
2-(Thiophen-2-yl)acetaldehyd
Übersicht
Beschreibung
2-(Thiophen-2-yl)acetaldehyde is an organic compound with the molecular formula C6H6OS. It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to an acetaldehyde group. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.
Wissenschaftliche Forschungsanwendungen
2-(Thiophen-2-yl)acetaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex thiophene derivatives, which are valuable in materials science and organic electronics.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its role in synthesizing pharmacologically active molecules.
Industry: It is used in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals.
Wirkmechanismus
Target of Action
It is known that thiophene derivatives, which include 2-(thiophen-2-yl)acetaldehyde, have a wide range of biological activities and can interact with various biological targets .
Mode of Action
It is known that thiophene derivatives can interact with biological targets in various ways, leading to different biological effects .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical processes, suggesting that 2-(Thiophen-2-yl)acetaldehyde could potentially influence multiple pathways .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological activities, suggesting that 2-(thiophen-2-yl)acetaldehyde could potentially have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Thiophen-2-yl)acetaldehyde . .
Biochemische Analyse
Biochemical Properties
It is known that thiophene derivatives, which include 2-(Thiophen-2-yl)acetaldehyde, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Cellular Effects
It is known that thiophene derivatives can exhibit various biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Molecular Mechanism
Thiophene derivatives are known to interact with various biomolecules, potentially influencing their function .
Temporal Effects in Laboratory Settings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)acetaldehyde typically involves the formylation of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, usually at room temperature, to yield the desired aldehyde.
Industrial Production Methods: Industrial production of 2-(Thiophen-2-yl)acetaldehyde may involve similar formylation reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: 2-(Thiophen-2-yl)acetaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid, 2-(Thiophen-2-yl)acetic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol, 2-(Thiophen-2-yl)ethanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products:
Oxidation: 2-(Thiophen-2-yl)acetic acid.
Reduction: 2-(Thiophen-2-yl)ethanol.
Substitution: Halogenated thiophene derivatives.
Vergleich Mit ähnlichen Verbindungen
Thiophene-2-carboxaldehyde: Similar structure but with a formyl group directly attached to the thiophene ring.
2-(Thiophen-3-yl)acetaldehyde: The aldehyde group is attached to the third position of the thiophene ring instead of the second.
Thiophene-2-acetic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness: 2-(Thiophen-2-yl)acetaldehyde is unique due to its specific positioning of the aldehyde group, which influences its reactivity and the types of reactions it can undergo
Eigenschaften
IUPAC Name |
2-thiophen-2-ylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6OS/c7-4-3-6-2-1-5-8-6/h1-2,4-5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGKLBDOZYMAEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424006 | |
| Record name | thienylethanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15022-15-8 | |
| Record name | thienylethanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(thiophen-2-yl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(Thiophen-2-yl)acetaldehyde in the synthesis of heterocyclic compounds and what is the biological significance of these synthesized compounds?
A1: In the study by El-Sayed et al. [], 2-(Thiophen-2-yl)acetaldehyde oxime was used as a starting material for the synthesis of novel pteridine and pyrido[3,4-b]pyrazine derivatives. [] Specifically, it was condensed with either 4,5-diaminopyrimidine-6(1_H_)-one or 2,4-diamino-5-chloropyrimidine. This resulted in the formation of 6-(2-thienyl)-pteridine-4-one and 5-chloro-2-(2-thienyl)pyrido[3,4-b]pyrazine, respectively. [] These synthesized heterocyclic compounds were then evaluated for their antiviral activity against HIV-1 and HIV-2, as well as for their antibacterial and antifungal properties against various strains. [] This highlights the potential of using 2-(Thiophen-2-yl)acetaldehyde derivatives as building blocks for developing novel compounds with potential therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















